molecular formula C15H24Cl2N2O2 B1402581 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride CAS No. 1361118-69-5

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride

Cat. No. B1402581
M. Wt: 335.3 g/mol
InChI Key: GMNLSAGVWRWJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride is a small-molecule compound that is widely used in scientific research for its ability to modulate a variety of different biochemical processes. It is a derivative of piperidine, and is a member of the class of compounds known as piperidines. 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied for its potential to be used as a therapeutic agent in a variety of different diseases, and has been found to have a wide range of effects on various biochemical pathways.

Scientific Research Applications

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been studied extensively in scientific research due to its ability to modulate a variety of biochemical pathways. It has been used in studies of the effects of oxidative stress on cells, as well as studies of the effects of inflammation on cells. It has also been studied for its potential to be used as a therapeutic agent in a variety of different diseases, including cancer, cardiovascular disease, and neurological disorders.

Mechanism Of Action

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to interact with a variety of different proteins and enzymes in the body. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are molecules involved in inflammation. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as leukotrienes and prostaglandins, as well as to reduce the production of reactive oxygen species (ROS). In addition, it has been found to reduce the production of nitric oxide, which is a molecule involved in inflammation. It has also been found to reduce the production of cytokines, which are molecules involved in the immune response.

Advantages And Limitations For Lab Experiments

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride has several advantages and limitations when used in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it a cost-effective compound to use in experiments. In addition, it has been found to be relatively stable in aqueous solutions, which makes it a good choice for experiments that require long-term storage. However, it has been found to be relatively insoluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

Given the potential of 1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride to modulate a variety of biochemical pathways, there are a number of potential future directions for research. These include further studies on the effects of this compound on inflammation, oxidative stress, and cancer. In addition, further studies could be conducted on the potential therapeutic uses of this compound in a variety

properties

IUPAC Name

1-methyl-2-(3-pyridin-3-ylpropyl)piperidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-17-11-3-2-8-15(17,14(18)19)9-4-6-13-7-5-10-16-12-13;;/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLSAGVWRWJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1(CCCC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 2
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 3
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 4
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 5
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride
Reactant of Route 6
1-Methyl-2-(3-pyridin-3-yl-propyl)-piperidine-2-carboxylic acid dihydrochloride

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